1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neolloydosin typically involves multiple steps, starting from simpler organic molecules. The process includes the formation of the core structure followed by the addition of specific functional groups. Common synthetic routes involve the use of protecting groups to ensure selective reactions at desired positions. Reaction conditions often include the use of solvents like methanol and water, with temperatures carefully controlled to optimize yield .
Industrial Production Methods
Industrial production of Neolloydosin may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography. The use of catalysts and specific reaction conditions ensures the efficient production of Neolloydosin on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Neolloydosin undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Neolloydosin can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions of Neolloydosin often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Neolloydosin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Neolloydosin is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of Neolloydosin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that Neolloydosin may influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Neolloydosin can be compared with other similar compounds, such as:
Lignans: These compounds share a similar phenylpropanoid structure and are known for their antioxidant properties.
Flavonoids: Like Neolloydosin, flavonoids have a polyphenolic structure and exhibit various biological activities, including anti-inflammatory and anticancer effects.
Phenolic Acids: These compounds also contain phenolic groups and are studied for their potential health benefits.
Neolloydosin stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C20H28O12 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
1-[3-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C20H28O12/c1-8(21)9-3-4-11(12(5-9)28-2)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)10(22)6-29-19/h3-5,10,13-20,22-27H,6-7H2,1-2H3 |
InChI Key |
PBILEZBWIBJOSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.